molecular formula C7H15NO B13242383 3-Amino-1-(2-methylcyclopropyl)propan-1-ol

3-Amino-1-(2-methylcyclopropyl)propan-1-ol

Cat. No.: B13242383
M. Wt: 129.20 g/mol
InChI Key: KNFYOZKETKUDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-methylcyclopropyl)propan-1-ol is a chemical compound with the molecular formula C7H15NO It is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylcyclopropyl)propan-1-ol typically involves the reaction of 2-methylcyclopropylcarbinol with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylcyclopropyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

3-Amino-1-(2-methylcyclopropyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride

Uniqueness

3-Amino-1-(2-methylcyclopropyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl ring and the presence of both amino and hydroxyl groups make it a versatile compound for various applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-1-(2-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-4-6(5)7(9)2-3-8/h5-7,9H,2-4,8H2,1H3

InChI Key

KNFYOZKETKUDNL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.